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Compound of Interest

Compound Name: (R)-2-Acetamidobutanoic acid

Cat. No.: B556426 Get Quote

In the rapidly evolving landscape of therapeutic development, particularly in the realm of

targeted protein degradation, the demand for well-characterized, stereochemically pure

building blocks is paramount. (R)-2-Acetamidobutanoic acid, a chiral derivative of the non-

proteinogenic amino acid (R)-2-aminobutanoic acid, has emerged as a molecule of significant

interest. Its structural motifs are increasingly being incorporated into novel chemical entities,

most notably as a component of the linker in Proteolysis-Targeting Chimeras (PROTACs).

This guide, intended for researchers, medicinal chemists, and process development scientists,

moves beyond a simple recitation of properties. It aims to provide a comprehensive technical

understanding of (R)-2-Acetamidobutanoic acid, grounded in the principles of synthetic

chemistry, analytical science, and the practicalities of its application. We will delve into its

structural and physicochemical properties, provide validated methodologies for its synthesis

and characterization, and explore its functional role in the design of next-generation

therapeutics. The causality behind experimental choices and the inherent logic of the protocols

are emphasized to empower the researcher not just to replicate, but to innovate.

Core Structural and Physicochemical Profile
A thorough understanding of the fundamental properties of (R)-2-Acetamidobutanoic acid is

the bedrock of its effective utilization. These identifiers and properties are essential for

database searches, regulatory submissions, and analytical method development.
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Identifier Value Source

IUPAC Name (2R)-2-acetamidobutanoic acid PubChem

Synonyms

N-Acetyl-D-2-aminobutyric

acid, Acetyl-D-alpha-

aminobutyric acid

PubChem[1]

CAS Number 34271-27-7 Fisher Scientific[2]

Molecular Formula C₆H₁₁NO₃ Fisher Scientific[2]

Molecular Weight 145.16 g/mol Fisher Scientific[2]

SMILES CC--INVALID-LINK--NC(=O)C PubChem[1]

InChIKey
WZVZUKROCHDMDT-

GSVOUGTGSA-N
PubChem[1]

Physicochemical Properties (Experimental and
Predicted)
Enantiomers share identical physical properties such as melting point, boiling point, and

solubility in achiral solvents; they differ only in their interaction with plane-polarized light.[3][4]

Due to a lack of specific experimental data for (R)-2-Acetamidobutanoic acid in the available

literature, some values are based on its precursor or are computationally predicted.
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Property Value Notes

Physical State Solid (Predicted)

Based on the precursor, (R)-2-

Aminobutanoic acid, which is a

solid.[5]

Melting Point >300 °C (for precursor)

The melting point for the direct

precursor, (R)-(-)-2-

Aminobutyric acid, is reported

to be above 300 °C.[6] A

specific value for the

acetylated product is not

readily available.

Specific Rotation ([α]D) Not available

This is a critical experimental

value that defines the

chiroptical properties of the

molecule. It would be

determined using a

polarimeter.[7][8] There is no

simple correlation between the

(R/S) configuration and the

sign (+/-) of rotation.[9]

Solubility Soluble in water (Predicted)

The precursor amino acid is

soluble in water.[5] Acetylation

may slightly decrease water

solubility.

pKa
~3-4 (Carboxylic acid,

Predicted)

The carboxylic acid moiety is

expected to have a pKa in this

range, typical for N-acetylated

amino acids.

XLogP3 -0.5 (Computed for racemate)
Indicates a high degree of

hydrophilicity.[1]
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The synthesis of enantiomerically pure (R)-2-Acetamidobutanoic acid is a critical process.

The most logical and field-proven approach involves two key stages: the resolution of a

racemic precursor followed by a straightforward N-acetylation. This ensures the final product

possesses the required high enantiomeric purity.

Workflow for Synthesis
The overall synthetic strategy is designed for efficiency and control over stereochemistry.

(RS)-2-Aminobutanoic Acid (RS)-2-Aminobutanoic Acid
p-Toluenesulfonate Salt

  p-TsOH   (R)-2-Aminobutanoic Acid
p-Toluenesulfonate Salt

  Replacing Crystallization
  (S)-Methionine-p-TsOH as co-solute   (R)-2-Aminobutanoic Acid

(Free Base)
  Triethylamine   (R)-2-Acetamidobutanoic Acid  Acetic Anhydride  

Click to download full resolution via product page

Figure 1: Synthetic workflow for (R)-2-Acetamidobutanoic acid.

Experimental Protocol: Synthesis
This protocol is a synthesis of established methods for amino acid resolution and N-acetylation.

[10][11][12]

Part A: Resolution of (RS)-2-Aminobutanoic Acid[10][11]

Rationale: Direct asymmetric synthesis can be complex. Resolving a racemic conglomerate

via crystallization is an efficient and scalable method to obtain the desired enantiomer. The

use of an optically active co-solute, (S)-methionine p-toluenesulfonate, induces the

preferential crystallization of the (R)-enantiomer salt.

Salt Formation: Prepare the p-toluenesulfonate salt of racemic 2-aminobutanoic acid, known

as (RS)-2, by reacting it with p-toluenesulfonic acid in a suitable solvent like ethanol.

Supersaturation: Create a supersaturated solution of (RS)-2 in 1-propanol.

Seeding & Crystallization: Introduce (S)-methionine p-toluenesulfonate [(S)-3] as the

optically active co-solute. This will induce the preferential crystallization of (R)-2.

Isolation: Collect the crystallized (R)-2 by filtration and wash with cold 1-propanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.benchchem.com/product/b556426?utm_src=pdf-body
https://www.benchchem.com/product/b556426?utm_src=pdf-body-img
https://www.benchchem.com/product/b556426?utm_src=pdf-body
https://hmdb.ca/spectra/nmr_one_d/5245
https://hmdb.ca/spectra/nmr_one_d/1124
http://www.orgsyn.org/demo.aspx?prep=CV2P0011
https://hmdb.ca/spectra/nmr_one_d/5245
https://hmdb.ca/spectra/nmr_one_d/1124
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liberation of Free Amino Acid: Dissolve the isolated (R)-2 salt in methanol and treat with

triethylamine. This neutralizes the p-toluenesulfonic acid, precipitating triethylammonium

tosylate and leaving the free (R)-2-aminobutanoic acid in solution. Filter to remove the salt

and evaporate the solvent to obtain the pure (R)-2-aminobutanoic acid.

Part B: N-Acetylation of (R)-2-Aminobutanoic Acid[12]

Rationale: Acetic anhydride is a highly effective and common reagent for the acetylation of

amines. The reaction is typically performed in an aqueous or mixed aqueous/organic

medium, with the pH controlled to ensure the amino group is sufficiently nucleophilic while

maintaining the stability of the anhydride.

Dissolution: Dissolve the synthesized (R)-2-aminobutanoic acid (1.0 equivalent) in water or a

mixture of water and a miscible organic solvent (e.g., dioxane).

pH Adjustment: Cool the solution in an ice bath and adjust the pH to ~8-9 with a suitable

base (e.g., 2M NaOH). This deprotonates the ammonium group to the more nucleophilic free

amine.

Acetylation: While vigorously stirring and maintaining the temperature at 0-5 °C, add acetic

anhydride (approx. 1.1 equivalents) dropwise. Monitor and maintain the pH in the 8-9 range

by concurrently adding base as needed.

Reaction Completion: Stir the mixture in the ice bath for 1-2 hours after the addition is

complete.

Acidification & Extraction: Acidify the reaction mixture to pH ~2-3 with cold 1M HCl. This

protonates the product's carboxylic acid, making it less water-soluble. Extract the product

into a suitable organic solvent, such as ethyl acetate (3x volumes).

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude (R)-2-
Acetamidobutanoic acid.

Purification: Recrystallize the crude product from a suitable solvent system (e.g., hot water,

or ethyl acetate/hexanes) to obtain the final, purified product.
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Spectroscopic and Analytical Characterization
Rigorous characterization is non-negotiable to confirm the identity, purity, and stereochemical

integrity of the synthesized material. The following sections detail the expected outcomes from

standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. While

experimental spectra for the pure (R)-enantiomer are not readily available in public databases,

the chemical shifts can be reliably predicted based on the structure and data from analogous

compounds like butanoic acid and other N-acetylated amino acids.[1][3][13]

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9-11 broad singlet 1H H-O-C=O

The acidic proton

of the carboxylic

acid is typically

broad and

downfield.

~6.5-7.5 broad doublet 1H N-H

The amide

proton signal is

often broad and

its chemical shift

is solvent-

dependent. It will

show coupling to

the adjacent

alpha-proton.

~4.4-4.6 quintet (or dd) 1H Cα-H

The alpha-proton

is deshielded by

both the carbonyl

and the amide

group. It will be

split by the

adjacent NH

proton and the

CH₂ group.

~2.0-2.1 singlet 3H CH₃-C=O

The acetyl

methyl protons

are in a distinct

environment and

appear as a

sharp singlet.

~1.6-1.8 multiplet 2H Cβ-H₂ The methylene

protons are

diastereotopic

and will be split
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by both the

alpha-proton and

the terminal

methyl group.

~0.9-1.0 triplet 3H Cγ-H₃

The terminal

methyl group will

appear as a

triplet due to

coupling with the

adjacent CH₂

group.

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale

~175-178 C=O (Carboxylic Acid)

Carboxylic acid carbonyls are

characteristically found in this

downfield region.

~170-172 C=O (Amide)

Amide carbonyls are slightly

upfield from carboxylic acid

carbonyls.

~55-58 Cα

The alpha-carbon is attached

to the electronegative nitrogen

atom.

~25-28 Cβ
The aliphatic methylene

carbon.

~22-24 CH₃ (Acetyl) The acetyl methyl carbon.

~10-12 Cγ
The terminal aliphatic methyl

carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy is invaluable for confirming the presence of key functional groups. The

spectrum of (R)-2-Acetamidobutanoic acid will be a composite of the characteristic

absorptions for a carboxylic acid and a secondary amide.[9][14][15]

Expected Characteristic IR Absorptions (KBr Pellet or Thin Film)

Wavenumber
(cm⁻¹)

Vibration Intensity Significance

3300-2500
O-H stretch

(Carboxylic Acid)
Strong, very broad

The extreme

broadness is due to

hydrogen bonding.

This is a hallmark of a

carboxylic acid dimer.

~3300 N-H stretch (Amide) Medium, sharp

Often appears as a

shoulder on the broad

O-H band.

2970-2850 C-H stretch (Aliphatic) Medium-Strong

Confirms the

presence of the ethyl

and methyl groups.

~1710
C=O stretch

(Carboxylic Acid)
Strong, sharp

Characteristic

absorption for a

carboxylic acid

carbonyl.

~1650
C=O stretch (Amide I

band)
Strong, sharp

Characteristic

absorption for a

secondary amide

carbonyl.

~1550
N-H bend (Amide II

band)
Medium

Confirms the

presence of the

secondary amide

linkage.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern,

which serves as a molecular fingerprint. Electron Ionization (EI) would likely lead to significant

fragmentation.

Expected Fragmentation Pattern (Electron Ionization)

Molecular Ion (M⁺): A peak at m/z = 145 would correspond to the molecular weight of the

compound. This peak may be weak or absent in EI-MS due to the lability of the molecule.

Key Fragments:

m/z = 100: Loss of the carboxyl group (-COOH, 45 Da). This is a common fragmentation

pathway for carboxylic acids.[16]

m/z = 86: McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the

amide carbonyl, followed by cleavage, is possible.

m/z = 74: Cleavage alpha to the carboxylic acid carbonyl, losing the ethyl group.

m/z = 43: Represents the acetyl cation [CH₃CO]⁺, a very common and often abundant

fragment from acetylated compounds.

Chiral Purity Analysis
Confirming the enantiomeric excess (e.e.) is arguably the most critical analytical test for this

compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase

(CSP) is the gold standard for this analysis.[1][6]

Sample of
(R)-2-Acetamidobutanoic Acid

Dissolve in
Mobile Phase

Inject onto
Chiral HPLC System

Separation on
Chiral Stationary Phase (CSP) UV Detection Chromatogram with

Separated Enantiomer Peaks
Calculate Enantiomeric

Excess (e.e. %)

Click to download full resolution via product page

Figure 2: Workflow for chiral purity analysis by HPLC.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
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Rationale: Chiral stationary phases, often based on polysaccharide derivatives, create a

chiral environment that allows for differential interaction with the two enantiomers, resulting in

different retention times.

System: HPLC system equipped with a UV detector (monitoring at ~210 nm).

Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series

column, is a common first choice.

Mobile Phase: A typical mobile phase for this type of compound would be a mixture of n-

hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic

modifier (e.g., 0.1% trifluoroacetic acid - TFA). The TFA ensures the carboxylic acid is

protonated, leading to better peak shape.

Sample Preparation: Prepare a standard solution of the racemic compound (~1 mg/mL) to

establish the retention times of both the (R) and (S) enantiomers. Prepare the sample to be

tested at the same concentration.

Analysis: Inject the racemic standard and then the sample.

Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two

enantiomers in the sample chromatogram: e.e. (%) = [ (A_R - A_S) / (A_R + A_S) ] * 100

Applications in Drug Development: A Key Building
Block for Protein Degraders
The primary driver for the increased interest in (R)-2-Acetamidobutanoic acid is its utility as a

versatile building block in the synthesis of PROTACs.[2][17]

The PROTAC Concept
Targeted protein degradation using PROTACs is a revolutionary therapeutic modality.

PROTACs are heterobifunctional molecules that do not inhibit a target protein's function but

instead tag it for destruction by the cell's own machinery.[17] They consist of three components:

A "warhead" ligand that binds to the target protein of interest (POI).
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An E3 ligase ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

A linker that connects the two ligands.

PROTAC-Mediated Ternary Complex Formation

Ubiquitination and Degradation

PROTAC

Warhead
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E3 Ligand

Target Protein
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E3 Ubiquitin
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Figure 3: Mechanism of action for a PROTAC.

The Role of (R)-2-Acetamidobutanoic Acid
(R)-2-Acetamidobutanoic acid serves as a valuable component within the linker portion of a

PROTAC. The linker is not merely a passive spacer; its length, flexibility, and chemical

composition are critical for enabling the formation of a stable and productive ternary complex

(POI-PROTAC-E3 ligase).[18][19]

Structural Contribution: The ethyl group at the chiral center provides a specific

stereochemical and conformational constraint. This can be crucial for orienting the warhead

and E3 ligase ligand correctly relative to each other, thereby influencing the geometry and

stability of the ternary complex.

Synthetic Handle: The carboxylic acid provides a key functional group for conjugation. It can

be activated (e.g., as an NHS ester or via coupling reagents like HATU) to form an amide

bond with an amine-functionalized E3 ligase ligand or warhead-linker fragment. The N-acetyl

group provides a stable, neutral amide functionality.

The design and synthesis of PROTACs often involve a modular approach where libraries of

linkers are screened.[20][21] Having access to well-characterized, enantiomerically pure linker

building blocks like (R)-2-Acetamidobutanoic acid is essential for systematically exploring the

structure-activity relationships (SAR) of protein degraders.

Safety and Handling
As a laboratory chemical, proper handling procedures must be followed to ensure user safety.

The following information is based on the GHS classification for the racemic mixture, which

should be applied to the (R)-enantiomer as a precaution.[1]

GHS Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE):

Eye Protection: Safety glasses or goggles are mandatory.

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid

generating dust.

Storage: Store in a tightly sealed container at room temperature.[2]

Conclusion
(R)-2-Acetamidobutanoic acid represents more than just a chiral molecule; it is an enabling

tool for modern drug discovery. Its value lies in the combination of its stereochemically defined

structure and the versatile chemical handles it presents. As the field of targeted protein

degradation continues to expand, the demand for such precisely engineered building blocks

will undoubtedly grow. This guide has provided a comprehensive framework for its synthesis,

analysis, and application, empowering researchers to confidently incorporate this valuable

reagent into their discovery workflows and contribute to the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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